(1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl) acetate
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Overview
Description
(1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl) acetate is a complex organic compound with a unique structure It is characterized by multiple acetoxy groups and a hexahydroindolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl) acetate typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by a series of oxidation and reduction reactions to introduce the necessary functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using acetic anhydride and a suitable base. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl) acetate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.
Industry
In industry, this compound can be used as a precursor for the production of other valuable chemicals. Its reactivity and functional group diversity make it suitable for various industrial applications, including the manufacture of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-((8R,8aS)-8,8a-Dimethyl-3,4,6,7,8,8a-hexahydronaphthalen-2(1H)-ylidene)propan-1-ol
- Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-, acetylated
Uniqueness
(1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl) acetate is unique due to its specific arrangement of acetoxy groups and the hexahydroindolizine core This structure imparts distinct chemical and biological properties, making it different from other similar compounds
Properties
Molecular Formula |
C14H19NO7 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
(1,2-diacetyloxy-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizin-8-yl) acetate |
InChI |
InChI=1S/C14H19NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h10-11,13-14H,4-6H2,1-3H3 |
InChI Key |
KEMMPEFGJLZARI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(=O)N2C1C(C(C2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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